molecular formula C16H18N4O4 B2562460 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one CAS No. 2320684-02-2

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one

Cat. No. B2562460
CAS RN: 2320684-02-2
M. Wt: 330.344
InChI Key: DMTRQCMCQDNMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Applications

  • Synthesis of Novel Fused β-lactams : Intramolecular 1,3-dipolar cycloadditions of azido-alkynes have been explored for creating tricyclic triazole compounds. Though these synthesized compounds showed weak β-lactamase inhibitory properties, particularly against staphylococcal enzymes, they were primarily antibacterially inactive, highlighting a potential route for developing novel antibacterial agents through structural modification (Davies & Pearson, 1981).

Antiproliferative Evaluation

  • C-13 Epimers of Triazolyl-d-Secoestrone Alcohols : Research on C-13 epimeric triazoles from d-secoestrones has shown significant antiproliferative activities against various cancer cell lines. The orientation of the angular methyl group and the substitution pattern of the benzyl group greatly influenced the cell growth-inhibitory potential, indicating the importance of structural configuration in medicinal chemistry for cancer research (Szabó et al., 2016).

Synthesis and Anti-inflammatory Activity

  • Indolyl Azetidinones for Anti-inflammatory : The creation of N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl) derivatives showcased anti-inflammatory activities. These compounds, compared with non-steroidal anti-inflammatory drugs (NSAIDs), presented a potential for developing new anti-inflammatory agents with minimized side effects (Kalsi et al., 1990).

Microwave Assisted Synthesis for Pharmacological Evaluation

  • Nitrogen and Sulfur Containing Heterocyclic Compounds : The microwave-assisted synthesis has been utilized to rapidly produce pharmacologically active compounds, including azetidinones and thiazolidinones, displaying antibacterial and antifungal activities. This approach highlights the efficiency of modern synthesis techniques in drug discovery and the potential antimicrobial properties of these compounds (Mistry & Desai, 2006).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-11(24-13-2-3-14-15(4-13)23-10-22-14)16(21)19-5-12(6-19)7-20-9-17-8-18-20/h2-4,8-9,11-12H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTRQCMCQDNMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)CN2C=NC=N2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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